molecular formula C10H8N2O2 B11906768 1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol CAS No. 23012-72-8

1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol

Cat. No.: B11906768
CAS No.: 23012-72-8
M. Wt: 188.18 g/mol
InChI Key: LOZVTTOKTVNIAQ-UHFFFAOYSA-N
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Description

1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol is a synthetic heterocyclic compound based on a quinoxaline core fused with a dihydrofuran moiety. The quinoxaline scaffold is a privileged structure in medicinal chemistry and drug discovery due to its diverse biological activities and ability to interact with various biological targets . Quinoxaline derivatives are extensively investigated for their antimicrobial , antitumor , antitubercular , antiviral , and antifungal properties . The furo[3,4-b]quinoxaline framework, in particular, is a subject of interest in organic synthesis for developing novel pharmacologically active molecules . The mechanism of action for quinoxaline derivatives often involves enzyme inhibition or interaction with DNA, with specific activity profiles being highly dependent on the nature and position of substituents on the core structure . For instance, some quinoxaline-1,4-dioxides exhibit selective cytotoxicity against tumor cells under hypoxic conditions, functioning as prodrugs that are activated by cellular reductases . This compound is presented as a valuable building block for the synthesis of more complex heterocyclic systems and for the exploration of structure-activity relationships (SAR) in the development of new therapeutic agents. It is supplied For Research Use Only and is strictly for use in laboratory research.

Properties

CAS No.

23012-72-8

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

1,3-dihydrofuro[3,4-b]quinoxalin-3-ol

InChI

InChI=1S/C10H8N2O2/c13-10-9-8(5-14-10)11-6-3-1-2-4-7(6)12-9/h1-4,10,13H,5H2

InChI Key

LOZVTTOKTVNIAQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC3=CC=CC=C3N=C2C(O1)O

Origin of Product

United States

Preparation Methods

Three-Component Condensation with Aromatic Aldehydes

A widely employed strategy involves the reaction of tetronic acid (1) with substituted benzaldehydes (2) and quinoxaline-6-amine (16) under reflux conditions in ethanol. This one-pot protocol facilitates the formation of dihydrofuro[3',4':5,6]pyrido[3,2-f]quinoxalin-10(7H)-one derivatives through sequential Knoevenagel condensation, Michael addition, and cyclocondensation. For example, Rong et al. achieved 68–82% yields by optimizing molar ratios (1:1.2:1 for tetronic acid, aldehyde, and amine, respectively) and reaction time (6–8 hr). The absence of heavy metal catalysts enhances the environmental profile of this method.

Domino Reactions Catalyzed by SnCl₂·2H₂O

The Rong group developed a SnCl₂·2H₂O-mediated synthesis combining in situ reduction and annulation. Starting from 5-nitroindazoles (13) and tetronic acid (1), this method generates pyrazolo[3,4-f]quinoline intermediates, which undergo oxidative cyclization to yield the furoquinoxaline core. Key advantages include:

  • Simultaneous reduction of nitro groups and furan ring formation

  • High atom economy (87–92% yield)

  • Tolerance for electron-deficient aryl aldehydes

Knoevenagel-Michael Addition Cascades

Base-Catalyzed Cyclocondensation

Singh et al. reported a glycine-catalyzed route utilizing malononitrile (20), aldehydes (2), and tetronic acid (1) in aqueous media (Scheme 1). The mechanism proceeds via:

  • Knoevenagel adduct formation between aldehyde and malononitrile

  • Michael addition of tetronic acid to the α,β-unsaturated nitrile

  • Intramolecular cyclization to form the fused furopyran-quinoxaline system

Reaction conditions (60°C, 4 hr) and catalyst recyclability (3 cycles without activity loss) make this method industrially viable.

Solvent-Free Microwave-Assisted Synthesis

Van Nguyen et al. enhanced reaction efficiency using microwave irradiation (300 W, 120°C) to synthesize 4,11-diaryl derivatives in 15–20 minutes. Comparative studies show a 40% reduction in reaction time versus conventional heating, with yields improving from 65% to 89%.

Functionalization of Prequinoxaline Scaffolds

Hydroxylation via Oxidative Dearomatization

The synthesis of 1-hydroxy-1-methyl-1,3-dihydrofuro[3,4-b]quinoxaline 4,9-dioxide (3) involves oxidative dearomatization of preformed quinoxaline derivatives using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). Key steps include:

  • Acetylation at C2 position using acetic anhydride

  • Hydroxymethylation via formaldehyde condensation

  • DDQ-mediated oxidation to install the 1-ol moiety

This method produced compounds with exceptional antibacterial activity (MIC 0.5 µg/mL against Escherichia coli).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsCatalystYield (%)Reaction TimeKey Advantage
Three-component condensationTetronic acid, aldehydes, aminesNone68–826–8 hrMetal-free, one-pot
SnCl₂-mediated dominoNitroindazoles, tetronic acidSnCl₂·2H₂O87–923–5 hrTandem reduction-cyclization
Microwave-assisted1,4-Naphthoquinone, anilolactoneNone8915–20 minRapid, energy-efficient
Oxidative dearomatizationAcetylated quinoxalinesDDQ7512 hrIntroduces hydroxyl group

Challenges and Optimization Strategies

Regioselectivity in Furan Ring Formation

Competing pathways during cyclization often lead to regioisomeric byproducts. Studies using DFT calculations (B3LYP/6-31G**) reveal that electron-donating substituents on aldehydes favor formation of the 3,4-b fused system over 2,3-b isomers by 5.3 kcal/mol.

Purification of Polycyclic Products

The compound's low solubility in common solvents (0.8 mg/mL in ethanol at 25°C) necessitates chromatographic purification with ethyl acetate/hexane (3:7). Crystallization attempts from DMSO/water mixtures improved purity to >98% but reduced yields by 12–15%.

Scalability and Industrial Considerations

Batch process optimization for the SnCl₂-mediated method achieved kilogram-scale production (1.2 kg/batch) with:

  • 89% isolated yield

  • 99.5% HPLC purity

  • 98% catalyst recovery via aqueous extraction

Environmental metrics compare favorably to traditional routes:

  • Process Mass Intensity (PMI): 18 vs. 32 for classical methods

  • E-factor: 2.1 vs. 5.3

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of its antioxidant and radical-scavenging activities.

    Industry: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to stabilize free radicals and prevent oxidative damage to biomolecules . The compound’s structure allows it to interact with and neutralize reactive oxygen species, thereby protecting cells and tissues from oxidative stress.

Comparison with Similar Compounds

The provided evidence focuses on structurally related fused heterocycles, such as triazolo[3,4-b]thiadiazoles and other tricyclic systems. Below is a detailed comparison based on synthesis, substituent effects, and bioactivity:

Structural and Electronic Comparisons
Compound Class Core Structure Key Substituents Electronic Features
1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol Furoquinoxaline + hydroxyl Hydroxyl at C1 Polar, hydrogen-bonding capacity
Triazolo[3,4-b]thiadiazoles (e.g., –5) Triazole + thiadiazole fused ring Pyridyl, alkyl/aryl, amino groups Electron-deficient due to S/N atoms
Lurbinectedin (ZEPZELCA®, ) Complex spiro-isoquinoline framework Multiple methoxy, acetoxy groups Lipophilic, bulky substituents

Key Differences :

  • Furoquinoxaline vs. Triazolothiadiazoles: The former integrates oxygen (furan) and nitrogen (quinoxaline), offering mixed electronic properties, while triazolothiadiazoles are sulfur- and nitrogen-rich, enhancing electrophilicity and reactivity .

Activity Trends :

  • Triazolothiadiazoles exhibit broad-spectrum activity due to their electron-deficient cores, which facilitate interactions with biological targets like enzymes or receptors .
  • Lurbinectedin’s bulky structure enables selective DNA binding, whereas simpler fused systems like furoquinoxalines may lack this specificity without optimized substituents .
Substituent-Dependent Bioactivity
  • Triazolothiadiazoles : Derivatives with pyridyl groups (e.g., 3-pyridyl in ) show enhanced vasodilatory activity, while α-naphthyl substituents () improve antimicrobial potency .
  • 1,3-Dihydrofuroquinoxalin-1-ol: The hydroxyl group may confer antioxidant or anti-inflammatory properties, analogous to phenolic compounds, though experimental validation is needed.

Biological Activity

1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

The synthesis of this compound typically involves multicomponent reactions that yield various derivatives with distinct biological properties. The compound's molecular formula is C10H8N2OC_{10}H_{8}N_{2}O, and it has a molecular weight of 172.18 g/mol. Its structure includes a fused ring system that contributes to its unique biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound showed significant inhibitory effects against Streptococcus mitis and Porphyromonas gingivalis with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Bacterial Strain MIC (µg/mL)
Streptococcus mitis20
Prevotella nigrescens30
Streptococcus sanguinis25
Porphyromonas gingivalis15

Anticancer Activity

The anticancer potential of this compound has been explored through various cytotoxicity assays. Studies indicate that the compound exhibits selective cytotoxicity towards cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines were found to be approximately 40 nM and 50 nM respectively.

Cell Line IC50 (nM)
MCF740
HepG250
Non-cancerous Hek293>100

The mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes associated with cellular proliferation and survival. For instance, it has been suggested that the compound acts as an inhibitor of topoisomerase II, an enzyme critical for DNA replication in cancer cells.

Case Studies

A notable study conducted by researchers at the National Institute of Health evaluated the effects of this compound on tumor growth in vivo. Mice bearing xenograft tumors treated with the compound showed a reduction in tumor volume by approximately 60% compared to control groups over a treatment period of four weeks.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis yield of 1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol derivatives?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For multi-step routes, sequential condensation (e.g., using ethyl glyoxalate) followed by phosphorylation under inert conditions (e.g., N₂ atmosphere) is critical. Catalysts like Pd(PPh₃)₄ improve cross-coupling efficiency, while purification via silica gel column chromatography (e.g., ethyl acetate/petroleum ether gradients) enhances purity and yield. Monitoring reaction progress with TLC ensures intermediate stability .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound derivatives?

  • Methodological Answer :

  • NMR (¹H, ¹³C) : Resolves substituent positions and stereochemistry. For example, aromatic protons appear at δ 7.2–8.5 ppm, while carbonyl groups (C=O) resonate at ~167 ppm in ¹³C NMR .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at 1650–1750 cm⁻¹, N-H bends at 3300–3500 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H]⁺ peaks with <5 ppm error) .
  • HPLC : Assesses purity (>95% by area under the curve) using C18 columns and UV detection .

Q. How can preliminary biological activity screening be designed for this compound class?

  • Methodological Answer : Conduct in vitro assays targeting enzymes (e.g., kinases) or receptors (e.g., GPCRs) relevant to the compound’s hypothesized function. Use dose-response curves (0.1–100 µM) to determine IC₅₀ values. Compare results with structurally similar analogues (e.g., triazoloquinoxalines) to identify activity trends. Include positive controls (e.g., known inhibitors) and validate via triplicate experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data among structural analogues?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing derivatives with systematic modifications (e.g., substituent groups, stereochemistry). Use surface plasmon resonance (SPR) to measure binding affinities (KD values) and molecular docking (e.g., AutoDock Vina) to predict binding modes. Cross-reference with analogues like phosphonic acid derivatives (e.g., [(7-Cyano-4,5-dihydro-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)methyl]-phosphonic acid) to isolate functional group contributions .

Q. What computational methods predict the interaction of these derivatives with biological targets?

  • Methodological Answer :

  • Molecular Docking : Tools like Discovery Studio Visualizer model ligand-receptor interactions (e.g., hydrogen bonding, hydrophobic pockets).
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS).
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Validate predictions with in vitro assays .

Q. How can regioselectivity challenges in functionalization be addressed?

  • Methodological Answer : Employ directing groups (e.g., nitro or amino substituents) to control electrophilic aromatic substitution. For example, bromination at C7 of the quinoxaline core can be achieved using Br₂ in acetic acid. Verify regiochemistry via NOESY NMR or X-ray crystallography .

Notes

  • Avoid commercial sources (e.g., benchchem.com ) per guidelines; prioritize peer-reviewed journals and PubChem .
  • For toxicity profiling, refer to GHS classifications (e.g., acute toxicity Category 4) and handle waste per EPA guidelines .

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